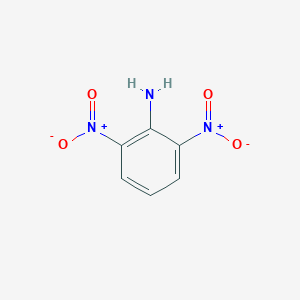

2,6-Dinitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUSCYRJMXLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209402 | |

| Record name | 2,6-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-22-4 | |

| Record name | 2,6-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W27G0QBD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,6-Dinitroaniline from Chlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dinitroaniline, a key intermediate in the production of various organic compounds, including dyes and potential pharmaceutical agents. The primary synthesis route detailed herein starts from the readily available precursor, chlorobenzene (B131634). This document outlines the multi-step reaction sequence, including detailed experimental protocols, reaction mechanisms, safety precautions, and a summary of quantitative data.

Synthesis Pathway Overview

The synthesis of this compound from chlorobenzene is a multi-step process that involves the initial sulfonation and nitration of the chlorobenzene ring, followed by a nucleophilic aromatic substitution (amination), and concluding with a desulfonation step. This established route, with detailed procedures available in Organic Syntheses, provides a reliable method for the preparation of the target compound.[1]

The overall transformation can be visualized as follows:

Caption: Multi-step synthesis of this compound from chlorobenzene.

Experimental Protocols

The following protocols are adapted from established and verified procedures.[1]

Step 1: Preparation of Potassium 4-chloro-3,5-dinitrobenzenesulfonate

This step involves the simultaneous sulfonation and nitration of chlorobenzene.

Methodology:

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, combine 50 mL (55.4 g, 0.49 mole) of chlorobenzene, 300 mL of concentrated sulfuric acid (sp. gr. 1.84), and 50 mL of fuming sulfuric acid (containing approximately 25% free sulfur trioxide).

-

Stir the mixture and heat it on a steam bath for 2 hours, then cool to room temperature.

-

Replace the stirrer with a thermometer and add 170 g (1.68 moles) of potassium nitrate (B79036) in four portions, maintaining the temperature between 40–60°C by cooling in an ice-water bath.

-

After the addition is complete and most of the potassium nitrate has dissolved, heat the mixture to 110–115°C and maintain this temperature for 20 hours.

-

Pour the hot reaction mixture onto 2 kg of cracked ice.

-

After the ice has melted, filter the yellow precipitate with suction and press it as dry as possible.

-

Recrystallize the crude product from 600 mL of boiling water.

-

Cool the solution to 5–10°C for 12 hours to allow for crystallization.

-

Collect the crystalline potassium 4-chloro-3,5-dinitrobenzenesulfonate by suction filtration.

Step 2: Preparation of Potassium 4-amino-3,5-dinitrobenzenesulfonate

This step involves the amination of the dinitrochlorobenzene derivative via nucleophilic aromatic substitution.

Methodology:

-

Immediately transfer the damp potassium 4-chloro-3,5-dinitrobenzenesulfonate from the previous step to a solution of 400 mL of concentrated ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90) in 400 mL of water.

-

Boil the solution for 1 hour under a reflux condenser connected to a gas absorption trap.

-

Cool the reaction mixture to 5–10°C for 12 hours.

-

Collect the orange, crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate by suction filtration and press as dry as possible.

Step 3: Preparation of this compound

The final step is the desulfonation of the aminated intermediate to yield the desired product.

Methodology:

-

Place the damp salt from the previous step in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-liter round-bottomed flask.

-

Boil the mixture vigorously under reflux for 6 hours.

-

Pour the hot acid solution onto 1 kg of cracked ice.

-

Filter the precipitate on a Büchner funnel, wash with two 100-mL portions of water, and press as dry as possible.

-

Dissolve the impure this compound in 500 mL of hot 95% ethanol (B145695).

-

Add 3 g of activated carbon (Norit) and 3 g of filter aid, and boil the solution under reflux for 10 minutes.

-

Filter the hot ethanol solution through a heated funnel and allow it to cool slowly to room temperature.

-

Collect the resulting light-orange needles of this compound by suction filtration and air-dry.

Reaction Mechanisms

A fundamental understanding of the underlying reaction mechanisms is crucial for process optimization and troubleshooting.

Electrophilic Aromatic Substitution: Sulfonation and Nitration

The initial step of the synthesis involves the sulfonation and nitration of the chlorobenzene ring, which are classic examples of electrophilic aromatic substitution (EAS).

Caption: Generalized mechanisms for electrophilic aromatic sulfonation and nitration.

In the presence of fuming sulfuric acid, sulfur trioxide (SO₃) or its protonated form acts as the electrophile, attacking the electron-rich benzene ring.[2][3] The subsequent nitration, facilitated by the mixture of potassium nitrate and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[4][5] The chlorine atom is a deactivating but ortho-, para-directing group. The sulfonate group is strongly deactivating and meta-directing. The precise sequence and regioselectivity leading to the 4-chloro-3,5-dinitrobenzenesulfonate is a result of the interplay of these directing effects and the harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNA_r_): Amination

The amination of potassium 4-chloro-3,5-dinitrobenzenesulfonate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by ammonia.

Caption: Mechanism of nucleophilic aromatic substitution for the amination step.

The reaction involves the initial addition of the nucleophile (ammonia) to the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] This step is typically the rate-determining step. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the aminated product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from chlorobenzene.

| Parameter | Step 1: Sulfonation/Nitration | Step 2: Amination | Step 3: Desulfonation/Purification | Overall |

| Starting Material | Chlorobenzene | Potassium 4-chloro-3,5-dinitrobenzenesulfonate | Potassium 4-amino-3,5-dinitrobenzenesulfonate | Chlorobenzene |

| Product | Potassium 4-chloro-3,5-dinitrobenzenesulfonate | Potassium 4-amino-3,5-dinitrobenzenesulfonate | This compound | This compound |

| Yield | Not explicitly reported for the isolated intermediate | Not explicitly reported for the isolated intermediate | 27.4–32.3 g | 30–36%[1] |

| Melting Point | N/A | N/A | 139–140°C[1][3] | 139–140°C[1][3] |

| Appearance | Yellow precipitate[1] | Orange, crystalline solid[1] | Light-orange needles[1][3] | Light-orange needles[1][3] |

Note: The yields for the intermediate steps are not provided in the primary literature source as the intermediates are used directly in the subsequent steps without complete drying and characterization.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chlorobenzene: Flammable liquid and vapor. Harmful if inhaled and causes skin irritation.[8]

-

Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water, generating significant heat.[9][10] Causes severe skin and eye burns. Toxic by inhalation.

-

Concentrated Sulfuric Acid: Corrosive and causes severe burns.

-

Potassium Nitrate: Strong oxidizing agent.

-

Concentrated Ammonium Hydroxide: Corrosive and causes severe skin and eye damage. Respiratory irritant.

-

This compound: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

Alternative Synthesis Routes

While the described method is a well-established procedure, other synthetic strategies for this compound and its precursors exist. These include:

-

Ammonolysis of 1-chloro-2,6-dinitrobenzene: If 1-chloro-2,6-dinitrobenzene is available, it can be directly aminated to produce this compound.

-

Nitration of o-nitroaniline: This approach can lead to a mixture of dinitroaniline isomers that would require separation.

-

From 2,6-dinitrophenol: Conversion of the phenol (B47542) to the corresponding chloride followed by amination is another possibility.

The choice of synthetic route will often depend on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

Characterization of Intermediates and Product

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as nitro (NO₂), sulfonate (SO₃H), and amine (NH₂) groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point Analysis: To assess the purity of the crystalline solids.

The final product, this compound, can be characterized by its melting point (139–140°C) and comparison of its spectroscopic data with known standards.[1][3]

This in-depth guide provides a solid foundation for the synthesis of this compound from chlorobenzene. Researchers and scientists are encouraged to consult the primary literature and relevant safety data sheets before undertaking any experimental work.

References

- 1. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure [mdpi.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. carlroth.com [carlroth.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,6-Dinitroaniline (CAS: 606-22-4): An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dinitroaniline is a yellow crystalline organic compound that serves as a crucial intermediate in the synthesis of various chemicals, most notably dinitroaniline herbicides and azo dyes.[1] Its well-defined chemical reactivity and structure make it a subject of interest in synthetic chemistry. For drug development professionals, understanding the biological mechanism of its derivatives—specifically their interaction with microtubules—provides a valuable case study in targeted molecular action. This guide offers a comprehensive overview of its physicochemical properties, toxicological profile, synthesis, and the biological pathways affected by its derivatives.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₄ | [2] |

| Molecular Weight | 183.12 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder/needles | [1][3] |

| Melting Point | 139-140 °C (may decompose) | [3] |

| Boiling Point | Decomposes before boiling | [4] |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695), ether, and hot benzene. | [3][5] |

| Vapor Pressure | 5.94 x 10⁻⁷ mm Hg at 25°C | [6] |

| logP | 1.8 | [2] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

| Technique | Key Peaks/Signals |

| ¹H NMR | (DMSO-d₆) δ ~8.2 (d), ~7.8 (br s, NH₂), ~6.9 (t) |

| ¹³C NMR | Signals consistent with a dinitro-substituted aniline (B41778) ring |

| Infrared (IR) | Characteristic peaks for N-H (amine), C-H (aromatic), and N-O (nitro) stretching |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 183 |

Synthesis and Applications

This compound is synthesized through a multi-step process and serves as a precursor to several important classes of compounds.

Synthesis Workflow

The synthesis of this compound can be achieved from chlorobenzene (B131634) via a sulfonation, nitration, amination, and desulfonation sequence.[3][7]

Caption: Synthesis workflow for this compound from chlorobenzene.

Experimental Protocol: Synthesis

The following protocol is adapted from the established procedure in Organic Syntheses.[3]

-

Nitration and Sulfonation: In a 1-L round-bottom flask, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid. Heat the mixture on a steam bath for 2 hours, then cool to room temperature.

-

Add 170 g of potassium nitrate (B79036) in portions, maintaining the reaction temperature. After addition, stir for 9 hours.

-

Pour the reaction mixture onto 3 kg of cracked ice and allow it to stand for 2 hours.

-

Filter the precipitate (potassium 4-chloro-3,5-dinitrobenzenesulfonate) and recrystallize from boiling water.

-

Amination: Place the recrystallized salt in a solution of 400 mL concentrated ammonium (B1175870) hydroxide (B78521) and 400 mL water. Boil for 1 hour under a reflux condenser.

-

Cool the solution to 5–10°C for 12 hours. Filter the resulting potassium 4-amino-3,5-dinitrobenzenesulfonate.

-

Desulfonation: Place the damp salt in a solution of 200 mL concentrated sulfuric acid and 200 mL water. Boil vigorously under reflux for 6 hours.

-

Purification: Pour the hot acid solution onto 1 kg of cracked ice and filter the crude this compound.

-

Recrystallize the crude product from hot 95% ethanol with activated carbon (Norit) to yield pure, light orange needles of this compound.

Core Applications

The primary industrial and research applications of this compound stem from its role as a chemical intermediate.

Caption: Key application areas for this compound.

Toxicology and Safety

This compound is a hazardous substance requiring careful handling. Its toxicological profile is critical for risk assessment in laboratory and industrial settings.

Toxicological Profile

| Parameter | Value / Observation | Reference |

| Acute Oral Toxicity (LD₅₀, rat) | 285 - 650 mg/kg | [4] |

| Acute Dermal Toxicity | Toxic in contact with skin | [2] |

| Acute Inhalation Toxicity | Toxic if inhaled | [2] |

| Carcinogenicity | Not definitively classified; however, several derivative dinitroaniline pesticides induce tumors in rats and/or mice.[8] There is concern for potential carcinogenicity based on structural alerts and genotoxicity of analogues.[9] | |

| Mutagenicity | Positive for mutation in Salmonella typhimurium assays.[10] Analogues show evidence of genotoxicity.[9] | |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2] Can cause methemoglobinemia, leading to anoxia.[6] | |

| Hazard Statements | H300/H310/H330 (Fatal if swallowed, in contact with skin, or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) |

Biological Mechanism of Action: Dinitroaniline Derivatives

While this compound itself is primarily an intermediate, its herbicidal derivatives have a well-characterized mechanism of action relevant to cell biology and drug development. Dinitroaniline herbicides act as potent disruptors of microtubule dynamics in plant cells.[5][11]

Signaling Pathway: Microtubule Disruption

Dinitroaniline herbicides bind directly to tubulin dimers, preventing their polymerization into microtubules. This action halts cell division (mitosis) at pro-metaphase, leading to cell death.[5][11]

Caption: Mechanism of microtubule disruption by dinitroaniline herbicides.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light absorbance.[12]

-

Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (e.g., >99% pure porcine tubulin) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in the same buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., a dinitroaniline derivative) in the polymerization buffer. Include a vehicle control (e.g., buffer with DMSO) and positive/negative controls (e.g., paclitaxel/nocodazole).

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or control to each well. The final volume is typically 100-200 µL.

-

Initiation and Measurement: Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60 minutes. The increase in absorbance is proportional to the mass of the microtubule polymer formed.

-

Data Analysis: Plot absorbance versus time. Analyze the polymerization curves to determine the lag time, polymerization rate (Vmax), and the steady-state polymer mass. Compare the curves from test compounds to controls to quantify inhibitory or enhancing effects.

References

- 1. Microtubule polymerization assay [bio-protocol.org]

- 2. This compound | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Table C-7, Qualitative Level of Concern for Carcinogenicity of 3,5-Dinitroaniline (CASRN 618-87-1) - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | CAS#:606-22-4 | Chemsrc [chemsrc.com]

- 11. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,6-dinitroaniline, a key chemical intermediate in the synthesis of various dyes and pharmaceuticals. This document delves into the nuanced structural features and electronic properties of the molecule, supported by spectroscopic data and a detailed examination of its bonding characteristics.

Molecular Structure and Conformation

This compound (C₆H₅N₃O₄) is an aromatic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) at position 1 and two nitro groups (-NO₂) at positions 2 and 6. The steric hindrance imposed by the two bulky nitro groups flanking the amino group significantly influences the molecule's conformation and electronic properties.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅N₃O₄[2] |

| Molecular Weight | 183.12 g/mol [2][3] |

| Melting Point | 134-142 °C[3][4] |

| Appearance | Light yellow to brown crystalline powder |

| CAS Number | 606-22-4[2][3] |

Bonding and Electronic Effects

The bonding in this compound is a complex interplay of covalent bonds within the benzene ring, the amino group, and the nitro groups, supplemented by intramolecular hydrogen bonding and resonance effects. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution across the molecule.

The presence of two ortho-nitro groups creates a strong inductive and resonance electron-withdrawing effect, which decreases the electron density on the benzene ring and the amino group. This reduction in electron density makes the amino group less basic compared to aniline.

Intramolecular hydrogen bonding is anticipated to occur between the hydrogen atoms of the amino group and the oxygen atoms of the adjacent nitro groups. This interaction contributes to the planarity of the molecule and influences its chemical reactivity and spectroscopic properties.

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts in the NMR spectra are highly sensitive to the electronic effects of the substituents. The aromatic protons of this compound are expected to show distinct signals due to the influence of the amino and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key vibrational frequencies include:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the amino group.

-

N-O stretching (asymmetric and symmetric): Strong absorptions in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively, are characteristic of the nitro groups.

-

C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Typically found in the 1250-1350 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of chlorobenzene (B131634) followed by amination.[5]

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway for this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on alumina.[6]

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer.

-

FTIR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups and their positions on the benzene ring.

Caption: Molecular structure of this compound.

Conclusion

The molecular structure and bonding of this compound are dictated by the interplay of its aromatic core and the steric and electronic effects of the amino and two ortho-nitro substituents. While a definitive crystal structure remains to be widely reported, a combination of spectroscopic data and comparison with analogous compounds provides a robust model of its molecular geometry. This in-depth understanding is crucial for researchers and scientists working on the development of new materials and pharmaceuticals derived from this important chemical intermediate.

References

- 1. Crystal structure of 2-bromo-4,6-dinitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 606-22-4 [sigmaaldrich.com]

- 4. This compound | CAS#:606-22-4 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 606-22-4 [chemicalbook.com]

Thermal Stability and Decomposition of 2,6-Dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the thermal stability and decomposition of 2,6-dinitroaniline. It is important to note that while extensive research exists for nitroaromatic compounds, specific, detailed experimental data and decomposition pathways for this compound are not widely available in the public domain. Therefore, this guide synthesizes known information on closely related compounds and theoretical principles to provide a robust framework for its study. All protocols and pathways should be considered as starting points for experimental investigation.

Introduction

This compound (2,6-DNA) is a nitroaromatic compound with the chemical formula C₆H₅N₃O₄. It belongs to the dinitroaniline isomer group and finds applications as an intermediate in the synthesis of dyes and various organic compounds.[1] The presence of two nitro groups on the aniline (B41778) ring significantly influences its chemical and thermal properties, making a thorough understanding of its stability and decomposition crucial for safe handling, storage, and application, particularly in contexts involving elevated temperatures.

This technical guide aims to provide a detailed resource on the thermal behavior of this compound, covering its known thermal properties, methodologies for its analysis, and a theoretical examination of its decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₄ | |

| Molecular Weight | 183.12 g/mol | |

| Appearance | Light orange needles | [2] |

| Melting Point | ~139-140 °C (decomposes) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and hot benzene | [2] |

| CAS Number | 606-22-4 |

Thermal Analysis of this compound

The thermal stability of this compound can be effectively characterized using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the energetic changes and mass loss associated with the decomposition process.

Hypothetical Thermal Decomposition Data

While specific experimental data for this compound is limited, Table 2 presents a hypothetical summary of expected thermal decomposition parameters based on the analysis of similar nitroaromatic compounds. These values should be experimentally verified.

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temperature (T_onset) | 140 - 160 °C | The temperature at which decomposition begins, observable as a deviation from the baseline in the DSC/TGA curve. |

| Peak Decomposition Temperature (T_peak) | 160 - 180 °C | The temperature at which the rate of decomposition is at its maximum, corresponding to the peak of the exothermic event in the DSC curve. |

| Enthalpy of Decomposition (ΔH_d) | -200 to -400 kJ/mol | The total heat released during the decomposition process. A highly negative value indicates a significant release of energy. |

| Mass Loss | 80 - 100% | The total percentage of mass lost during the decomposition, as measured by TGA. Complete decomposition would result in close to 100% mass loss of the organic material. |

| Activation Energy (Ea) | 100 - 150 kJ/mol | The minimum energy required to initiate the decomposition reaction. |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹⁵ s⁻¹ | A frequency factor related to the collision frequency of molecules in the decomposition reaction. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal decomposition of this compound. The following sections outline standard procedures for DSC/TGA analysis and the identification of decomposition products.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol describes a simultaneous DSC-TGA experiment to determine the thermal stability and decomposition kinetics of this compound.

Objective: To determine the onset and peak decomposition temperatures, enthalpy of decomposition, and mass loss profile of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Simultaneous DSC-TGA instrument

-

Aluminum or hermetically sealed gold-plated crucibles

-

Microbalance

-

Inert gas (e.g., high-purity nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC-TGA analyzer.

-

Experimental Conditions:

-

Purge the furnace with an inert gas at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to approximately 400 °C.

-

Employ a series of linear heating rates (e.g., 5, 10, 15, and 20 °C/min) for kinetic analysis.

-

-

Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis:

-

From the DSC curve, determine the onset and peak temperatures of any thermal events.

-

Integrate the area under the exothermic decomposition peak to calculate the enthalpy of decomposition.

-

From the TGA curve, determine the onset temperature of mass loss and the total percentage of mass loss.

-

Use model-free kinetic methods (e.g., Kissinger, Ozawa-Flynn-Wall) with data from multiple heating rates to calculate the activation energy and pre-exponential factor.

-

Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines the procedure for identifying the volatile and semi-volatile products of the thermal decomposition of this compound.

Objective: To identify the chemical species produced during the thermal decomposition of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS)

-

Quartz sample tubes

-

Helium carrier gas

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a quartz sample tube.

-

Pyrolysis: Insert the sample tube into the pyrolyzer, which is directly interfaced with the GC inlet. Rapidly heat the sample to a temperature above its decomposition temperature (determined from DSC/TGA), for example, 300 °C.

-

GC Separation: The decomposition products are swept by the helium carrier gas into the GC column. A suitable temperature program for the GC oven should be used to separate the individual components. For example, hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratios are detected.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra with established spectral libraries (e.g., NIST).

Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction steps. While a definitive, experimentally verified pathway for this compound is not available, a plausible mechanism can be proposed based on the known chemistry of related molecules. The decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in nitroaromatics.

The initial decomposition steps are hypothesized to be:

-

C-NO₂ Bond Homolysis: The primary initiation step is the breaking of a carbon-nitro bond to form a phenyl radical and nitrogen dioxide (NO₂).

-

Intramolecular Hydrogen Abstraction: The amino group can interact with an adjacent nitro group, leading to the formation of a five-membered ring intermediate and subsequent elimination of water.

-

Radical Propagation: The highly reactive radical species can undergo a variety of secondary reactions, including further fragmentation of the aromatic ring.

The final decomposition products are expected to be a mixture of simple gases and solid carbonaceous residue.

Expected Gaseous Products:

-

Nitrogen oxides (NO₂, NO)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Water (H₂O)

-

Nitrogen (N₂)

Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical decomposition pathway for this compound.

References

A Technical Guide to the Historical Industrial Applications of 2,6-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroaniline is a significant chemical intermediate that has historically played a crucial role in various industrial applications. A member of the dinitroaniline class of compounds, its utility has spanned the manufacturing of dyes, the development of agricultural herbicides, and the synthesis of specialized explosives. This technical guide provides an in-depth overview of the historical industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and professionals in understanding its past and potential future applications.

Core Industrial Applications

The industrial importance of this compound has historically been concentrated in three primary sectors:

-

Dye Intermediate: It has been utilized as a precursor in the synthesis of various dyes, particularly disperse dyes for synthetic fibers and in hair coloring formulations.[1]

-

Herbicide Precursor: this compound is a key building block for a class of pre-emergent herbicides that function by inhibiting microtubule formation in weeds.[1]

-

Explosive Synthesis: Derivatives of this compound have been developed as specialized energetic materials.

Data Presentation

Herbicide Efficacy

The dinitroaniline class of herbicides, for which this compound is a precursor, has been extensively studied for its efficacy in weed control. The following tables summarize key performance data for various dinitroaniline herbicides.

| Herbicide (Active Ingredient) | Application Rate ( kg/ha ) | Target Weed | Crop | Weed Control (%) | Crop Injury (%) | Year of Study |

| Trifluralin | 0.56 - 1.12 | Green foxtail, Pigweed | Soybeans, Cotton | 85-95 | <10 | Circa 1970s |

| Pendimethalin | 1.12 - 2.24 | Crabgrass, Goosegrass | Corn, Soybeans | 80-90 | <15 | Circa 1980s |

| Ethalfluralin | 0.84 - 1.68 | Nightshade, Kochia | Sunflowers, Dry Beans | 88-98 | <5 | Circa 1980s |

Note: Data is aggregated from historical field trial reports and may vary based on environmental conditions and specific formulations.

Historical Usage of Dinitroaniline Pesticides in California (2009)

| Dinitroaniline Pesticide | Pounds Used in 2009 |

| Pendimethalin | 1,796,365 |

| Trifluralin | 530,491 |

| Oryzalin | 522,825 |

| Ethalfluralin | 43,130 |

| Prodiamine | 28,562 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard laboratory procedure and outlines the multi-step synthesis from chlorobenzene.

Materials:

-

Chlorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Sulfuric Acid (Oleum)

-

Potassium Nitrate (B79036) (KNO₃)

-

Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

-

Ethanol (95%)

-

Activated Carbon (Norit)

-

Filter Aid (Celite)

Procedure:

-

Sulfonation and Nitration of Chlorobenzene:

-

In a round-bottomed flask equipped with a mechanical stirrer, combine chlorobenzene, concentrated sulfuric acid, and fuming sulfuric acid.

-

Heat the mixture on a steam bath with stirring for 2 hours, then cool to room temperature.

-

Slowly add potassium nitrate in portions, maintaining the temperature between 40-60°C by cooling in an ice water bath.

-

Heat the mixture to 110-115°C and hold for 20 hours.

-

Pour the hot reaction mixture onto cracked ice. The resulting yellow precipitate is potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583).

-

-

Amination:

-

Recrystallize the potassium 4-chloro-3,5-dinitrobenzenesulfonate from boiling water.

-

Place the recrystallized salt in a solution of concentrated ammonium hydroxide and water.

-

Boil the solution under reflux for 1 hour.

-

Cool the solution to 5-10°C for 12 hours to precipitate the crude this compound.

-

-

Purification:

-

Dissolve the crude this compound in hot 95% ethanol.

-

Add activated carbon and filter aid, and boil under reflux for 10 minutes.

-

Filter the hot solution and allow it to cool, inducing crystallization of pure this compound.

-

Collect the crystals by filtration, wash with cold ethanol, and air dry.

-

Synthesis of 3,4,5-Trifluoro-2,6-Dinitroaniline (Explosive Precursor)

This protocol is based on a patented method for a fused-cast explosive.

Materials:

-

Concentrated Sulfuric Acid (95-98%)

-

Potassium Nitrate (or Nitric Acid)

-

Ice

Procedure:

-

Nitration:

-

In a reaction vessel under an ice-water bath and with magnetic stirring, slowly add potassium nitrate to concentrated sulfuric acid.

-

Once the potassium nitrate is dissolved, slowly add 3,4,5-trifluoroaniline to the mixture.

-

After the addition is complete, slowly warm the reaction to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3,4,5-trifluoro-2,6-dinitroaniline.

-

Visualizations

References

An In-Depth Technical Guide to the Discovery and First Synthesis of 2,6-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of 2,6-dinitroaniline. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the chemical's origins, its foundational synthesis, and its key physicochemical properties.

Discovery and Historical Context

While the precise moment of the first discovery of this compound is not definitively documented in readily available literature, its synthesis and characterization are rooted in the extensive research on aromatic nitro compounds in the late 19th and early 20th centuries. The development of synthetic methodologies for nitroanilines was driven by the burgeoning dye industry and the need for versatile chemical intermediates.

Key early contributions to the synthesis of related compounds and methodologies that paved the way for this compound's preparation are attributed to the work of Ullmann and Engi in 1909 and later refined by Welsh in 1941. A widely recognized and detailed procedure for the synthesis of this compound was later published in Organic Syntheses by Harry P. Schultz in 1963, a method based on the foundational work of his predecessors. This multi-step process, starting from chlorobenzene, remains a cornerstone in the documented synthesis of this compound.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅N₃O₄ | [2][3] |

| Molecular Weight | 183.12 g/mol | [2][3][4] |

| Melting Point | 134-140 °C (decomposes) | [2][4][5] |

| Appearance | Light orange to brown crystalline powder | [2] |

| Solubility | Practically insoluble in water and petroleum ether. Soluble in ethanol (B145695) (~0.4 g/100 ml in 95% ethanol), ether, and hot benzene. | [2] |

| Dipole Moment | 1.9 D | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Reference |

| ¹H NMR | Available[6] |

| ¹³C NMR | Available[3] |

| Mass Spectrometry | Available |

| IR Spectroscopy | Available[3] |

| Raman Spectroscopy | Available |

First Documented Synthesis: Experimental Protocol

The following is a detailed experimental protocol for the first widely documented and reproducible synthesis of this compound, as described by Schultz in Organic Syntheses, which is based on earlier methods.[1]

Starting Material: Chlorobenzene

Overall Reaction Scheme:

-

Sulfonation and Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated and fuming sulfuric acid, followed by nitration with potassium nitrate (B79036) to yield potassium 4-chloro-3,5-dinitrobenzenesulfonate (B11063583).

-

Ammonolysis: The potassium 4-chloro-3,5-dinitrobenzenesulfonate is treated with aqueous ammonia (B1221849) to replace the chloro group with an amino group, forming potassium 4-amino-3,5-dinitrobenzenesulfonate (B11482479).

-

Desulfonation: The resulting sulfonate salt is heated in dilute sulfuric acid to remove the sulfonic acid group, yielding this compound.

-

Purification: The crude product is purified by recrystallization from ethanol.

Detailed Experimental Steps:

-

Preparation of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate:

-

To a 1-liter three-necked flask equipped with a mechanical stirrer, add 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (20-30% SO₃).

-

Heat the mixture with stirring on a steam bath for 2 hours.

-

Cool the solution to room temperature and replace the stirrer with a thermometer.

-

Add 170 g of potassium nitrate in small portions while maintaining the temperature between 40-60 °C by cooling in an ice bath.

-

After the addition is complete, heat the mixture to 110-115 °C for 20 hours.

-

Pour the hot reaction mixture onto 2 kg of cracked ice.

-

Filter the precipitated yellow solid and press it as dry as possible.

-

Recrystallize the crude product from 600 mL of boiling water.

-

-

Preparation of Potassium 4-Amino-3,5-dinitrobenzenesulfonate:

-

Place the recrystallized potassium 4-chloro-3,5-dinitrobenzenesulfonate into a solution of 400 mL of concentrated ammonium (B1175870) hydroxide (B78521) in 400 mL of water.

-

Boil the mixture under reflux for 1 hour.

-

Cool the solution to 5-10 °C for 12 hours.

-

Filter the resulting orange crystalline product and press it dry.

-

-

Preparation of this compound:

-

Place the damp potassium 4-amino-3,5-dinitrobenzenesulfonate in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-liter round-bottomed flask.

-

Boil the mixture vigorously under reflux for 6 hours.

-

Pour the hot acidic solution onto 1 kg of cracked ice.

-

Filter the crude this compound, wash with water, and press as dry as possible.

-

-

Purification of this compound:

-

Dissolve the damp, impure this compound in 500 mL of hot 95% ethanol.

-

Add 3 g of activated charcoal and 3 g of a filter aid, and boil under reflux for 10 minutes.

-

Filter the hot solution through a heated funnel.

-

Allow the filtrate to cool slowly to room temperature.

-

Collect the resulting light-orange needles of this compound by suction filtration and air-dry.

-

Yield: 27.4–32.3 g (30–36% overall yield from chlorobenzene). Melting Point of Pure Product: 139–140 °C.[1][2]

Visualizations

The following diagrams illustrate the logical workflow of the first documented synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [drugfuture.com]

- 3. This compound | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-二硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 606-22-4 [chemicalbook.com]

- 6. This compound(606-22-4) 1H NMR [m.chemicalbook.com]

Potential Research Areas for 2,6-Dinitroaniline Derivatives: A Technical Guide

This technical guide provides an in-depth overview of promising research avenues for 2,6-dinitroaniline derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines key therapeutic areas, summarizes quantitative biological data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Research Areas

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, with established activity in several key areas and potential for expansion into others. The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process in cell division and intracellular transport.[1][2] This mechanism underpins their application in oncology and parasitology.

Anticancer Activity

The most explored therapeutic application of this compound derivatives is in oncology. By inhibiting tubulin polymerization, these compounds induce a G2/M phase cell cycle arrest in cancer cells, ultimately leading to apoptosis.[3][4] Research in this area focuses on synthesizing novel derivatives with improved potency and selectivity for cancer cells over healthy cells, as well as understanding the downstream signaling pathways that lead to cell death.[3][5]

Antiparasitic Activity

The selective toxicity of dinitroanilines towards parasitic protozoa, such as Leishmania and Cryptosporidium, presents a significant research opportunity.[6][7] These compounds target parasite tubulin, which has structural differences from mammalian tubulin, providing a therapeutic window.[6] Current research aims to optimize derivatives for better pharmacokinetic profiles and efficacy against a broader range of parasitic infections.

Antimicrobial and Antifungal Activity

Emerging research has indicated that this compound derivatives possess antimicrobial and antifungal properties. This is a less explored but promising area. The mechanism of action in bacteria and fungi may also involve disruption of cytoskeletal components or other essential cellular processes. Further investigation is needed to identify specific microbial targets and to develop derivatives with potent and broad-spectrum antimicrobial activity.

Kinase Inhibition

While the primary target of many this compound derivatives is tubulin, the structural scaffold holds potential for the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[8] Structure-activity relationship (SAR) studies could lead to the development of derivatives that selectively target specific kinases involved in disease progression.

Neurodegenerative Diseases

The role of microtubule stability in neuronal health suggests a potential, albeit speculative, application for this compound derivatives in neurodegenerative diseases like Alzheimer's.[9] Pathological aggregation of tau protein, a microtubule-associated protein, is a hallmark of this disease. Compounds that can modulate microtubule dynamics could potentially have a therapeutic effect. This area requires foundational research to establish proof-of-concept.

Data Presentation: Biological Activity of this compound and Related Derivatives

The following tables summarize the quantitative data on the biological activity of selected dinitroaniline derivatives.

Table 1: Anticancer Activity of 2,4,6-Trinitroaniline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-phenyl-2,4,6-trinitroaniline | Hep3B | Similar to Cisplatin | [1][5] |

| N-(2,4,6-trinitrophenyl)naphthalen-1-amine | Hep3B | Similar to Cisplatin | [1][5] |

| N-(2,4,6-trinitrophenyl)naphthalen-2-amine | Hep3B | Similar to Cisplatin | [1][5] |

| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | Similar to Cisplatin | [1][5] |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | Better than Cisplatin | [1][5] |

| N-isopropyl-2,4,6-trinitroaniline | Not Specified | Induces Apoptosis | [1][5] |

| N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amine | Not Specified | Induces Apoptosis | [1][5] |

Table 2: Antiparasitic Activity of Dinitroaniline Sulfonamide Derivatives

| Compound | Parasite | Activity | Reference |

| Compound 20 (a novel dinitroaniline sulfonamide) | Leishmania donovani | 13.4-fold more active than oryzalin | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives involves the nucleophilic aromatic substitution of a halogenated 2,6-dinitrobenzene precursor with a desired amine.[10]

Materials:

-

1-Chloro-2,6-dinitrobenzene (or other suitable precursor)

-

Substituted amine

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

Dissolve 1-chloro-2,6-dinitrobenzene (1 equivalent) and the desired substituted amine (1.1 equivalents) in the chosen solvent.

-

Add the base (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][12]

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

-

GTP solution

-

Glycerol

-

Test compound dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Add the tubulin polymerization reaction mixture to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

The increase in absorbance corresponds to tubulin polymerization. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4][13]

Materials:

-

Cells treated with the test compound or vehicle control

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the research of this compound derivatives.

References

- 1. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 9. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2,6-Dinitroaniline: A Precursor for Heterocyclic and Agrochemical Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,6-Dinitroaniline is a pivotal intermediate in organic synthesis, serving as a versatile precursor for a range of valuable compounds, including herbicides, dyes, and various heterocyclic systems.[1][2] Its chemical reactivity is dominated by the two nitro groups and the amino group, which can be selectively or fully reduced to pave the way for subsequent cyclization and functionalization reactions. This guide provides a comprehensive overview of the core applications of this compound in synthetic chemistry, with a focus on its role in the production of dinitroaniline herbicides, benzimidazoles, and phenazines. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Core Synthetic Transformations

The synthetic utility of this compound primarily stems from the reduction of its nitro groups to form ortho-diamino intermediates. These intermediates are highly reactive and can undergo condensation and cyclization reactions with a variety of electrophiles to construct complex molecular architectures.

References

The Environmental Fate and Persistence of Dinitroaniline Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of dinitroaniline herbicides. Dinitroanilines are a class of selective, pre-emergent herbicides widely used in agriculture to control annual grasses and broadleaf weeds. Their environmental behavior, including their persistence in soil and water, degradation pathways, and the factors influencing these processes, is of critical importance for assessing their ecological impact and ensuring responsible use. This guide summarizes key quantitative data, details experimental protocols for their study, and visualizes the complex degradation pathways.

Persistence of Dinitroaniline Herbicides in the Environment

The persistence of dinitroaniline herbicides in the environment is a key factor in their efficacy and potential for off-target effects. Persistence is typically quantified by the half-life (DT50), the time it takes for 50% of the applied substance to degrade. This section presents a summary of half-life data for three major dinitroaniline herbicides: trifluralin (B1683247), pendimethalin, and ethalfluralin (B166120), in various environmental compartments.

Quantitative Data on Herbicide Persistence

The following tables summarize the half-life data for trifluralin, pendimethalin, and ethalfluralin in soil, water, and sediment under different environmental conditions.

Table 1: Half-life (DT50) of Trifluralin in Soil, Water, and Sediment

| Environmental Compartment | Condition | Half-life (days) | Citation |

| Soil | Aerobic | 116 - 202 | [1] |

| Soil | Anaerobic | 22 - 59 | [1] |

| Soil | Field | 21 - 126 | [2] |

| Soil (Sandy Loam) | Photodegradation | 41 | [3] |

| Water | Photodegradation | 0.015 (22 minutes) | [1] |

| Water (in Water/Sediment System) | Aerobic | 1 - 2 | [3] |

| Sediment (in Water/Sediment System) | Aerobic | 7 - 15 | [3] |

Table 2: Half-life (DT50) of Pendimethalin in Soil, Water, and Sediment

| Environmental Compartment | Condition | Half-life (days) | Citation |

| Soil | Aerobic (Field) | ~40 | [4] |

| Water | Hydrolysis | Stable | [4] |

| Water | Photodegradation | 1.5 - 5 | [4] |

| Water (in Water/Sediment System) | Biotic Hydrolysis | 10 - 11 | [5] |

| Sediment (in Water/Sediment System) | Anaerobic | Not specified | [4] |

Table 3: Half-life (DT50) of Ethalfluralin in Soil, Water, and Sediment

| Environmental Compartment | Condition | Half-life (days) | Citation |

| Soil (Sandy Loam) | Photodegradation | 14.23 | [6] |

| Water | Hydrolysis (pH 3, 6, 9) | Stable | [6] |

| Water (pH 5, artificial sunlight) | Photodegradation | 0.26 (6.3 hours) | [6] |

| Water/Sediment System | Anaerobic | 1.58 (38 hours) | [6] |

| Atmosphere | Photolysis | ~0.008 (12 minutes) | [7] |

Degradation Pathways of Dinitroaniline Herbicides

Dinitroaniline herbicides undergo degradation in the environment through various biotic and abiotic processes, including microbial degradation, photodegradation, and chemical transformation. These processes lead to the formation of various metabolites, some of which may also be of environmental concern.

Microbial Degradation

Microbial degradation is a primary mechanism for the breakdown of dinitroanilines in soil. Soil microorganisms, including bacteria and fungi, can utilize these herbicides as a source of carbon and nitrogen, leading to their transformation and eventual mineralization. The degradation pathways often involve a series of reactions such as dealkylation, reduction of the nitro groups, and cyclization.[2][8]

Photodegradation

Photodegradation, or the breakdown of chemicals by light, is a significant dissipation pathway for dinitroanilines, particularly when they are present on the soil surface or in clear surface waters.[3][9] The absorption of ultraviolet (UV) radiation from sunlight can lead to the cleavage of chemical bonds and the formation of various photoproducts.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many dinitroanilines, hydrolysis is not a major degradation pathway under typical environmental pH conditions (pH 4-9).[4][6]

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying the environmental fate of dinitroaniline herbicides.

Caption: Microbial degradation pathway of Trifluralin.

Caption: Photodegradation pathway of Ethalfluralin.

Caption: Workflow for a soil degradation study.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the environmental fate of dinitroaniline herbicides. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of a dinitroaniline herbicide in soil under aerobic and anaerobic conditions.[10][11][12][13][14]

Methodology:

-

Test System: The study is conducted using soil collected from a relevant agricultural area. The soil is characterized for its physicochemical properties (pH, organic carbon content, texture, etc.).

-

Test Substance: A radiolabeled (e.g., ¹⁴C) dinitroaniline herbicide is used to facilitate the tracking of the parent compound and its degradation products.

-

Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Analysis:

-

Soil samples are extracted with appropriate solvents to separate the parent herbicide and its metabolites.

-

The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) to identify and quantify the parent compound and its degradation products.

-

Volatile organic compounds and ¹⁴CO₂ produced during mineralization are trapped and quantified.

-

-

Data Analysis: The rate of degradation of the parent compound is determined, and the half-life (DT50) is calculated. The formation and decline of major metabolites are also monitored to elucidate the degradation pathway.

Hydrolysis as a Function of pH (Based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a dinitroaniline herbicide in aqueous solutions at different pH values.[15][16][17][18]

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: The dinitroaniline herbicide is added to the buffer solutions at a known concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

-

Sampling: Aliquots of the test solutions are taken at various time intervals.

-

Analysis: The concentration of the parent herbicide in the samples is determined using a suitable analytical method, such as HPLC or GC.

-

Data Analysis: The rate of hydrolysis is determined for each pH value, and the hydrolysis half-life is calculated. If significant degradation occurs, the major hydrolysis products are identified.

Photodegradation in Water (Based on EPA OCSPP 835.2240)

Objective: To determine the rate and pathway of photodegradation of a dinitroaniline herbicide in an aqueous solution when exposed to sunlight.[19][20]

Methodology:

-

Test Solution: A solution of the dinitroaniline herbicide is prepared in sterile, buffered water at a pH where the compound is stable to hydrolysis.

-

Light Source: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) or to natural sunlight itself.

-

Control: A control sample is kept in the dark under the same conditions to account for any non-photolytic degradation.

-

Sampling: Samples are taken from both the irradiated and control solutions at various time intervals.

-

Analysis: The concentration of the parent herbicide and the formation of photoproducts are monitored using analytical techniques such as HPLC, LC-MS, or GC-MS.

-

Data Analysis: The rate of photodegradation and the photolytic half-life are calculated. The major photoproducts are identified to determine the photodegradation pathway.

Conclusion

The environmental fate and persistence of dinitroaniline herbicides are influenced by a complex interplay of biotic and abiotic factors. While generally exhibiting moderate to high persistence in soil, their degradation is facilitated by microbial activity and photodegradation. Understanding these processes, quantified through half-life data and elucidated through degradation pathway analysis, is essential for the environmental risk assessment and sustainable use of these important agricultural chemicals. The standardized experimental protocols outlined in this guide provide a robust framework for generating the necessary data to support these assessments.

References

- 1. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. unece.org [unece.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pendimethalin | C13H19N3O4 | CID 38479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethalfluralin | C13H14F3N3O4 | CID 41381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. daneshyari.com [daneshyari.com]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. epa.gov [epa.gov]

An In-depth Technical Guide to the Isomers of Dinitroaniline and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dinitroaniline, with a specific focus on their synthesis, physicochemical properties, and the factors governing their basicity. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Introduction to Dinitroanilines

Dinitroanilines are a class of aromatic compounds with the chemical formula C₆H₅N₃O₄.[1][2] The core structure consists of an aniline (B41778) molecule substituted with two nitro (–NO₂) groups. There are six constitutional isomers of dinitroaniline, determined by the positions of the amino (–NH₂) and the two nitro groups on the benzene (B151609) ring.[3] These compounds are crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, and herbicides.[3] Their utility also extends to the defense industry, where they have been used as explosives.[3] For drug development professionals, understanding the properties of dinitroaniline isomers is pertinent as they can serve as building blocks or intermediates in the synthesis of complex pharmaceutical agents.

The basicity of the amino group in dinitroanilines is significantly influenced by the strong electron-withdrawing nature of the two nitro groups. This electronic effect is central to their chemical reactivity and is a key focus of this guide.

The Six Isomers of Dinitroaniline

The six isomers of dinitroaniline are:

-

2,3-Dinitroaniline

-

2,4-Dinitroaniline

-

2,5-Dinitroaniline

-

2,6-Dinitroaniline

-

3,4-Dinitroaniline

-

3,5-Dinitroaniline

The varied placement of the nitro groups relative to the amino group results in significant differences in their chemical and physical properties, most notably their basicity.

Physicochemical and Basic Properties

The basicity of anilines is typically expressed as the pKa of their conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. The presence of two nitro groups, which are powerful electron-withdrawing groups, dramatically reduces the electron density on the nitrogen atom of the amino group, making dinitroanilines very weak bases compared to aniline (pKa of conjugate acid ≈ 4.6).

The table below summarizes key quantitative data for the dinitroaniline isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Conjugate Acid) |

| 2,4-Dinitroaniline | 97-02-9[1] | 183.12[1] | 176–180[4] | -4.53[2] |

| 2,5-Dinitroaniline | 619-18-1[5] | 183.12[5] | 137-138 | Data not readily available |